![molecular formula C28H28I2 B14205105 1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] CAS No. 851345-56-7](/img/structure/B14205105.png)
1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] is a complex organic compound characterized by its unique structure, which includes two iodine atoms attached to a phenylene ring, connected by ethene bridges to two propan-2-yl benzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] typically involves a multi-step process. One common method includes the use of 1,4-diiodobenzene as a starting material. The reaction involves a series of condensation reactions, often catalyzed by acids such as p-toluenesulfonic acid . The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve mechanochemical synthesis, which is a solvent-free method that uses mechanical force to drive chemical reactions. This method is advantageous for large-scale production due to its efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve specific solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Organic Electronics: The compound’s unique structure makes it suitable for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Chemical Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and ethene bridges. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the alteration of its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diiodobenzene: A simpler compound with two iodine atoms attached to a benzene ring.
2,5-Didodecyl-1,4-diiodobenzene: A derivative with long alkyl chains, used in similar applications.
Bismaleimide Compounds: These compounds have similar structural features and are used in high-performance materials.
Uniqueness
1,1’-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene] is unique due to its combination of iodine atoms and ethene bridges, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the fields of organic electronics and materials science .
Eigenschaften
CAS-Nummer |
851345-56-7 |
|---|---|
Molekularformel |
C28H28I2 |
Molekulargewicht |
618.3 g/mol |
IUPAC-Name |
1,4-diiodo-2,5-bis[2-(4-propan-2-ylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C28H28I2/c1-19(2)23-11-5-21(6-12-23)9-15-25-17-28(30)26(18-27(25)29)16-10-22-7-13-24(14-8-22)20(3)4/h5-20H,1-4H3 |
InChI-Schlüssel |
PHRSYSLBRZZMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC(=C(C=C2I)C=CC3=CC=C(C=C3)C(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
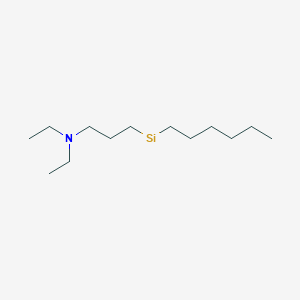

![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)

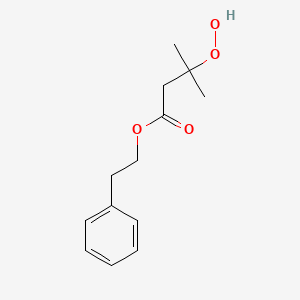
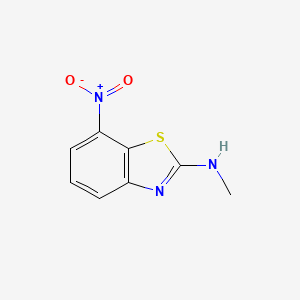
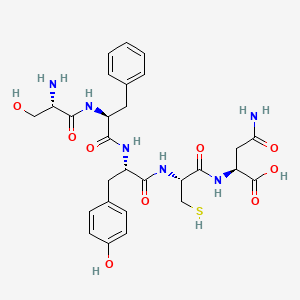
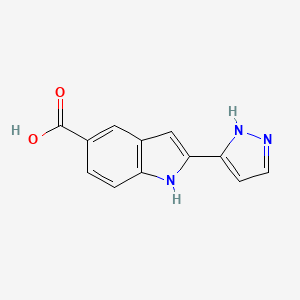

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
